1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride

Blood–Brain Barrier Penetration CNS Drug Design KEAP1/NRF2 PPI Inhibitors

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride (CAS 112794-30-6; HCl salt) is the hydrochloride salt of a conformationally restricted α-amino acid amide belonging to the tetrahydroisoquinoline (THIQ) scaffold class, widely adopted as a constrained phenylalanine isostere in peptidomimetic design. It bears a primary carboxamide at the 3-position of the bicyclic THIQ ring system, distinguishing it from the more common 3-carboxylic acid (Tic-OH) building block.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
Cat. No. B12052120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)C(=O)N.Cl
InChIInChI=1S/C10H12N2O.ClH/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H
InChIKeyYVDFHJIRJYRGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Hydrochloride: A Constrained Bicyclic Primary Carboxamide Building Block for Peptidomimetic and CNS Drug Discovery


1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride (CAS 112794-30-6; HCl salt) is the hydrochloride salt of a conformationally restricted α-amino acid amide belonging to the tetrahydroisoquinoline (THIQ) scaffold class, widely adopted as a constrained phenylalanine isostere in peptidomimetic design. It bears a primary carboxamide at the 3-position of the bicyclic THIQ ring system, distinguishing it from the more common 3-carboxylic acid (Tic-OH) building block [1]. With a molecular formula of C10H13ClN2O and a molecular weight of 212.67 g/mol, the hydrochloride salt form offers improved solid-state handling and aqueous solubility compared to the free base (MW 176.22 g/mol) and is supplied at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC [2]. The compound serves as a versatile intermediate for protease inhibitors, GPCR ligands, KEAP1/NRF2 protein–protein interaction inhibitors, and asymmetric organocatalysts.

Why 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Hydrochloride Cannot Be Interchanged with Tic-OH, THIQ, or Other Common Building Blocks


The substitution of the 3-carboxylic acid with a 3-primary carboxamide on the THIQ scaffold is not a conservative replacement: this single functional group swap dictates the binding mode (direct versus water-mediated hydrogen bonding to KEAP1 residues Asn414, Ser363, and Arg415), determines functional pharmacology (neutral antagonist versus partial inverse agonist at δ-opioid receptors), and alters membrane permeability by over 5-fold in MDCK monolayers [1][2]. The hydrochloride salt form further distinguishes this compound from the free base in terms of molecular weight (212.67 vs. 176.22 g/mol), solid-state stability, and aqueous solubility, all of which impact stoichiometric calculations and reaction compatibility in multi-step syntheses [3]. Generic in-class substitution—replacing the carboxamide with the carboxylic acid, omitting the HCl counterion, or selecting the racemate instead of a defined enantiomer—has been shown to produce either inactive compounds, altered efficacy profiles, or significant drops in binding affinity depending on the target system [1][2].

Quantitative Differentiation Evidence: 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Hydrochloride Versus Closest Analogs


MDCK Permeability: 5.1-Fold Improvement of Neutral Carboxamide Over Carboxylic Acid in KEAP1 Inhibitor Series

In a head-to-head comparison within a matched THIQ chemical series targeting the KEAP1/NRF2 protein–protein interaction, the primary carboxamide analog (compound 35) demonstrated a 5.1-fold higher apparent permeability (Papp A-B) than the corresponding carboxylic acid analog (compound 6) in MDCK cell monolayers [1]. The X-ray crystallographic analysis revealed that the carboxamide forms direct hydrogen bonds with Asn414, Ser363, and Arg415 in the KEAP1 P2 pocket, whereas the carboxylic acid relies on a conserved structural water molecule for its interactions, providing a structural rationale for the permeability difference [1].

Blood–Brain Barrier Penetration CNS Drug Design KEAP1/NRF2 PPI Inhibitors Permeability Assay

KEAP1 Binding Affinity: Cyclobutane Carboxamide Retains Near-Equivalent Potency to Carboxylic Acid, Unlike Cyclohexane Analogs

In a systematic pairwise comparison of acid/amide matched pairs at the KEAP1 P2 pocket (TR-FRET assay), the cyclobutane carboxamide (compound 20) retained binding affinity within 1.8-fold of the cyclobutane carboxylic acid (compound 19): IC50 = 1558 ± 300 nM vs. 862 ± 158 nM, respectively [1]. This contrasts starkly with the cyclohexane series, where the carboxamide (compound 21, IC50 = 5539 ± 174 nM) suffered over a 50-fold loss in affinity relative to its acid counterpart, indicating that the THIQ-3-carboxamide scaffold is uniquely compatible with cyclobutane-based P2 substituents for maintaining potency while eliminating the acidic functionality [1].

KEAP1 Kelch Domain TR-FRET Binding Assay Nonacidic PPI Inhibitors Structure-Based Drug Design

Functional Pharmacological Switch: Neutral Antagonism (Carboxamide) vs. Partial Inverse Agonism (Carboxylic Acid) at the δ-Opioid Receptor

In a direct functional comparison using the [³⁵S]GTPγS binding assay, the Dmt-Tic pharmacophore bearing a C-terminal carboxylic acid (H-Dmt-Tic-OH) exhibited partial inverse agonism at the δ-opioid receptor (EC50 = 6.35 nM, Emax = −18.87%), whereas the C-terminal primary carboxamide analog (H-Dmt-Tic-NH₂) functioned as a neutral antagonist, showing no intrinsic efficacy up to 30 μM [1]. This qualitative functional divergence arises solely from the carboxylic acid-to-carboxamide substitution at the Tic 3-position, underscoring the critical role of this functional group in dictating ligand efficacy class [1][2].

δ-Opioid Receptor Functional Selectivity Inverse Agonism Peptidomimetic Pharmacology

Enantiomeric Differentiation: (R)-Tic Carboxamide Scaffold Is Required for Hsp90α Stabilization and Anti-Proliferative Activity

A systematic comparison of (R)-Tic and (S)-Tic carboxamide scaffolds in Hsp90 inhibitor design revealed that only the (R)-Tic series (compounds B1–B13) exhibited potent stabilization of cellular Hsp90α in CETSA screening, with compound B7 achieving IC50 values of 0.98 μM and 1.74 μM against MDA-MB-231 and HeLa cell proliferation, respectively [1]. The (S)-Tic series (A1–A13) lacked comparable Hsp90α thermal stabilization activity, directly demonstrating that the C3 stereochemistry of the THIQ-3-carboxamide core is a key determinant of target engagement [1].

Heat Shock Protein 90 Chiral Scaffold Cellular Thermal Shift Assay Antitumor Drug Discovery

Direct Hydrogen-Bonding Network: X-Ray Evidence for an Alternative Binding Mode of the Primary Carboxamide at the KEAP1 P2 Pocket

X-ray co-crystal structures of KEAP1 Kelch domain in complex with carboxamide derivative 23 and carboxylic acid derivative 6 revealed fundamentally different binding modes at the P2 pocket [1]. The carboxamide engages Asn414, Ser363, and Arg415 through direct hydrogen bonds, acting as a dual H-bond donor–acceptor and displacing the structural water molecule that mediates all acid–KEAP1 interactions in the carboxylic acid series [1]. This water displacement is correlated with the improved permeability observed for the carboxamide series (46 vs. 9 nm/s Papp A-B), establishing a direct structural rationale for the functional differentiation between the two chemotypes [1].

X-Ray Crystallography Protein–Ligand Interactions Structure-Based Design Water Displacement

Hydrochloride Salt Form: Improved Solid-State Properties and Aqueous Compatibility vs. Free Base for Multi-Step Synthetic Workflows

The hydrochloride salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide (MW 212.67 g/mol, CAS 112794-30-6) differs from the free base (MW 176.22 g/mol, CAS 112794-29-3) by the addition of one equivalent of HCl, increasing the molecular weight by 20.6% and converting the secondary amine into its protonated, more water-soluble form [1][2]. This salt form is the standard commercial presentation offered at ≥95% purity with batch-specific QC (NMR, HPLC, GC) from multiple suppliers . The enhanced aqueous solubility and solid-state stability of the hydrochloride salt are general properties of amine hydrochloride salts that facilitate dissolution in aqueous reaction media, accurate stoichiometric dispensing, and long-term storage, all of which are practical considerations for procurement in multi-step synthetic campaigns [2].

Salt Selection Solid-State Stability Aqueous Solubility Building Block Handling

Recommended Procurement Scenarios: When 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide Hydrochloride Is the Scientifically Justified Choice


CNS-Penetrant KEAP1/NRF2 Protein–Protein Interaction Inhibitor Programs

For neurodegenerative disease programs requiring nonacidic KEAP1 binders with blood–brain barrier penetration potential, the THIQ-3-carboxamide scaffold offers a 5.1-fold permeability advantage (Papp A-B 46 vs. 9 nm/s) over matched carboxylic acid analogs, while retaining binding affinity within 1.8-fold when paired with cyclobutane P2 substituents. This compound is the appropriate starting material for synthesizing neutral KEAP1 ligands that displace the conserved water molecule at the P2 pocket, as confirmed by X-ray crystallography [1].

Functional Dissection of δ-Opioid Receptor Constitutive Activity Using Neutral Antagonist Tool Compounds

Investigators studying basal signaling or constitutive activity of the δ-opioid receptor require neutral antagonists devoid of inverse agonism. The Dmt-Tic-NH₂ pharmacophore, constructed from the THIQ-3-carboxamide core, provides a neutral antagonist profile (no efficacy up to 30 μM in GTPγS assays), in contrast to the carboxylic acid analog which behaves as a partial inverse agonist (EC50 6.35 nM, Emax −18.87%). Procurement of the carboxamide building block is necessary to access this clean pharmacological tool compound [1].

Stereospecific Synthesis of (R)-Configured Hsp90 Inhibitors Requiring Chiral THIQ-3-Carboxamide Intermediates

For Hsp90 inhibitor development programs, only the (R)-Tic carboxamide scaffold confers potent Hsp90α thermal stabilization and anti-proliferative activity (IC50 0.98 μM in MDA-MB-231, 1.74 μM in HeLa for lead compound B7). The (S)-enantiomer does not substitute, making enantiopure (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride the requisite building block for this chemotype. The racemic hydrochloride salt can serve as a cost-effective entry point for preliminary SAR exploration with subsequent chiral resolution [1].

Asymmetric Organocatalysis Using Enantiopure THIQ-3-Carboxamide Derivatives

The (S)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide has established utility as an organocatalyst scaffold for asymmetric aldol reactions, with N-substituted derivatives achieving enantioselective C–C bond formation between nitrobenzaldehyde and acetone. Procurement of the enantiopure (S)-carboxamide hydrochloride enables direct derivatization to chiral organocatalysts without the need for resolution steps, supporting medicinal chemistry and process chemistry applications [1].

Quote Request

Request a Quote for 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.